molecular formula C7H4F3NO2 B3366228 2-amino-3,4,6-trifluorobenzoic acid CAS No. 1341914-42-8

2-amino-3,4,6-trifluorobenzoic acid

Cat. No.: B3366228
CAS No.: 1341914-42-8
M. Wt: 191.11 g/mol
InChI Key: MLTAVJLCSNQTOZ-UHFFFAOYSA-N
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Description

2-Amino-3,4,6-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of three fluorine atoms and an amino group attached to a benzoic acid core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-trifluoro-3,5-dichlorobenzoic acid with ammonia under specific conditions . The reaction is carried out in a pressure-resistant reactor with magnesium oxide and palladium-carbon as catalysts. The reaction mixture is subjected to hydrogenation at elevated temperatures (80-85°C) and pressures (0.8-0.9 MPa) for about 10 hours .

Industrial Production Methods

Industrial production of 2-amino-3,4,6-trifluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups such as halides, nitro groups, or alkyl groups.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced aromatic compounds.

Scientific Research Applications

2-Amino-3,4,6-trifluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3,4,6-trifluorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms enhances its binding affinity and specificity . The compound can also interact with molecular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,6-trifluorobenzoic acid is unique due to the specific positioning of its amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The presence of three fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-amino-3,4,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTAVJLCSNQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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